molecular formula C23H21N3O2 B195601 Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate CAS No. 136285-69-3

Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

Cat. No.: B195601
CAS No.: 136285-69-3
M. Wt: 371.4 g/mol
InChI Key: QXQJYCWDJBDKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate (CAS: 136285-69-3) is a structurally complex compound featuring an ethyl ester group, a 3-amino-substituted benzoate core, and a 2'-cyano-biphenyl moiety. This molecule is primarily recognized as a synthetic intermediate or impurity in the production of angiotensin II receptor blockers (ARBs), such as azilsartan and candesartan . Its biphenyl-cyano group is critical for binding to receptor sites, while the amino and ester functionalities contribute to solubility and metabolic stability. The compound is synthesized via multi-step reactions involving alkylation and condensation, with characterization by NMR, LC-MS, and IR spectroscopy .

Properties

IUPAC Name

ethyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-2-28-23(27)20-8-5-9-21(25)22(20)26-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,26H,2,15,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQJYCWDJBDKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576393
Record name Ethyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136285-69-3
Record name Ethyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microreactor Design and Process Intensification

The patent CN110746415A discloses a novel continuous-flow method using a microchannel reactor system (Figure 1). This approach minimizes reaction times and improves heat/mass transfer compared to batch processes. The system comprises:

  • Microstructure Mixer I : Combines TAK1 (in dioxane/TEA) with solid phosgene (in dioxane) at 5°C.

  • Microstructure Reactor I : Facilitates cyclization at 20–30°C with a residence time of 10–15 minutes.

  • Microstructure Mixer II : Introduces NaOH solution to hydrolyze the intermediate.

  • Microstructure Reactor II : Completes hydrolysis at 40–80°C in 1–10 minutes.

This configuration reduces total synthesis time from 25 hours (batch) to under 1 hour, with azilsartan yields exceeding 92%.

Optimization of Reaction Parameters

Critical parameters for the continuous process include:

ParameterOptimal RangeImpact on Yield
Phosgene Equivalents1.2–1.5Prevents over-cyclization
NaOH Concentration2.5–3.0 MEnsures complete hydrolysis
Flow Rate Ratio (A:B)1:1Maintains stoichiometry
Reactor II Temperature60–70°CMaximizes reaction rate

Deviations outside these ranges result in side products, such as the over-cyclized lactam (≤5%) or unhydrolyzed ester (≤3%).

Comparative Analysis of Synthesis Methods

Yield and Purity

  • Batch Method : Yields 75–80% after purification, with purity ≥97%.

  • Continuous-Flow Method : Yields 90–92%, purity ≥99% due to precise temperature control and reduced side reactions.

Scalability and Industrial Feasibility

Batch processes require large reactor volumes and extended downtime for cleaning, whereas microreactors enable continuous production with a footprint 80% smaller. However, the high cost of microreactor systems (∼$500,000 per unit) may limit adoption in smaller facilities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties
Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate is structurally related to Azilsartan, an antihypertensive agent. As an impurity, it has been studied for its pharmacological properties and may influence the efficacy and safety profiles of the primary drug. Understanding impurities can help in optimizing drug formulations and improving therapeutic outcomes .

1.2 Antioxidant and Antibacterial Activities
Research has indicated that derivatives of compounds similar to this compound exhibit significant antioxidant and antibacterial activities. For instance, studies involving substituted phenyl derivatives have shown promising results against various bacterial strains, suggesting that modifications to the core structure can enhance biological activity .

Synthetic Applications

2.1 Intermediate in Synthesis
This compound serves as an intermediate in the synthesis of other pharmaceutical agents. Its unique structure allows chemists to modify it further to create new compounds with desired biological activities. The ability to synthesize such intermediates efficiently is crucial in the development of new drugs .

2.2 Role in Multi-component Reactions
The compound can participate in multi-component reactions, which are essential in synthesizing complex organic molecules. These reactions often involve combining multiple reactants to form a product in a single step, making the synthesis process more efficient and cost-effective .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The biphenyl moiety can interact with hydrophobic regions of biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Functional Groups
Compound Name CAS Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility (Ethanol, g/L) Application/Notes
Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate 136285-69-3 C₂₃H₂₁N₃O₂ 371.44 -NH₂, -CN, ethyl ester Not reported Not reported Azilsartan impurity
Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate 350797-56-7 C₂₂H₁₇N₃O₄ 399.39 -NO₂, -CN, methyl ester Not reported Not reported Higher reactivity due to nitro group
Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate 136285-68-2 C₂₈H₂₇N₃O₆ 501.54 tert-Boc, -NO₂, -CN Not reported Not reported Protected intermediate for controlled synthesis
N-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide (7h) Not reported C₂₉H₂₈ClN₃O₄ 530.01 Chloro, methoxy, dioxane 214–216 0.136 PD-1/PD-L1 inhibitor precursor

Key Observations :

  • Functional Group Impact: Replacement of the amino group (-NH₂) with a nitro group (-NO₂) (e.g., 350797-56-7) increases electrophilicity, making the compound more reactive in coupling reactions but less stable under reducing conditions .
  • Solubility Trends: Compounds with polar substituents (e.g., 7h’s dioxane and methoxy groups) exhibit higher solubility in ethanol (0.136 g/L) compared to non-polar analogs, critical for bioavailability in drug formulations .
  • Protective Groups : The tert-butoxycarbonyl (Boc) group in 136285-68-2 enhances stability during synthesis but requires acidic conditions for deprotection, limiting its use in sensitive reactions .
Pharmacologically Relevant Derivatives
  • This derivative is used in prodrug development .
  • Candesartan Impurity 5 : The target compound itself is a byproduct in candesartan synthesis, highlighting the need for rigorous purification to minimize off-target biological effects .

Research Findings and Implications

Biological Activity: The biphenyl-cyano motif in the target compound is essential for binding to angiotensin II receptors, but its nitro analog (350797-56-7) shows unintended kinase inhibition due to the nitro group’s electrophilic nature .

Thermal Stability: Crystallographic data for related cyano-biphenyl esters (e.g., NC-Bi-1-S-M) reveal dense packing due to π-π stacking, suggesting the target compound may exhibit similar stability in solid-state formulations .

Regulatory Considerations : As a pharmacopeial impurity, the target compound’s levels in azilsartan are restricted to <0.15% to ensure drug safety .

Biological Activity

Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, also known as an impurity of Azilsartan (CAS No. 136285-69-3), has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the realm of antihypertensive and anti-inflammatory drugs.

  • Molecular Formula : C23H21N3O2
  • Molecular Weight : 371.43 g/mol
  • Synonyms : Azilsartan Impurity 5, Ethyl 3-amino-2-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-aminobenzoate

The biological activity of this compound is primarily linked to its structural features that allow it to interact with various biological targets. Specifically, its ability to inhibit certain enzymes and receptors has been highlighted in several studies.

Inhibition of PARP-1

One significant area of research involves the compound's interaction with Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. In a study evaluating a series of compounds for PARP-1 inhibition, derivatives similar to Ethyl 3-amino-2 showed promising activity with IC50 values indicating effective inhibition. For instance, related compounds exhibited IC50 values ranging from 0.079 to 9.45 μM, suggesting that modifications can enhance potency against PARP-1 .

Case Studies

  • Antihypertensive Activity :
    • As a derivative of Azilsartan, Ethyl 3-amino-2 has been studied for its antihypertensive effects. Azilsartan itself is known for its ability to block angiotensin II receptors, thereby reducing blood pressure. The structural modifications in Ethyl 3-amino-2 may retain some of these pharmacological properties.
  • Anti-inflammatory Effects :
    • The compound has also been investigated for potential anti-inflammatory properties due to its structural similarity to other anti-inflammatory agents. Research indicates that compounds with similar scaffolds can modulate inflammatory pathways effectively.

Data Tables

Compound Target Enzyme IC50 (μM) Reference
Ethyl 3-amino-2PARP-1~9.45
Related Compound APARP-10.718
Related Compound BPARP-10.079

Q & A

What are the standard synthetic routes for Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate? (Basic)

The compound is synthesized via multi-step reactions, often starting with the reduction of a nitro precursor. For example, Ethyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate (CAS 136285-67-1) undergoes catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) to convert the nitro group to an amine . Key steps include:

  • Condensation : Reacting 2'-cyano-[1,1'-biphenyl]-4-ylmethylamine with ethyl 3-nitroanthranilate derivatives in ethanol under reflux, often with glacial acetic acid as a catalyst .
  • Purification : Silica gel chromatography (e.g., 1–2% methanol in DCM) isolates the product, with yields ~70% .

What spectroscopic and chromatographic methods confirm the compound's structure? (Basic)

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm), amine protons (δ 5–6 ppm), and ester carbonyl signals (δ ~165 ppm). Overlapping signals in the biphenyl region may require 2D NMR (e.g., COSY, HSQC) .
  • LC-MS/HRMS : Validates molecular weight (C₂₃H₂₀N₄O₂; [M+H]⁺ calc. 409.1664) and fragmentation patterns .
  • IR : Confirms amine (N-H stretch ~3300 cm⁻¹) and cyano (C≡N ~2240 cm⁻¹) groups .

How do the cyano and amino groups influence its reactivity in nucleophilic substitution reactions? (Advanced)

The cyano group is electron-withdrawing, enhancing electrophilicity of adjacent carbons and stabilizing intermediates via resonance. Conversely, the amino group is electron-donating, increasing electron density on the benzene ring and promoting participation in hydrogen bonding or coordination chemistry. This duality allows selective reactivity:

  • Electrophilic Aromatic Substitution : Amino group directs substitutions to ortho/para positions, while cyano deactivates the biphenyl ring .
  • Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) target the biphenyl moiety, with cyano improving solubility in polar solvents .

What strategies minimize by-products during synthesis? (Advanced)

  • Temperature Control : Reflux in ethanol at 80–90°C optimizes condensation while avoiding decomposition .
  • Catalyst Selection : Use of acetic acid instead of strong acids reduces ester hydrolysis .
  • By-Product Mitigation : Silica gel chromatography removes unreacted starting materials and nitro-reduction by-products (e.g., hydroxylamine intermediates) .

How is this compound analyzed as a pharmaceutical impurity (e.g., in Azilsartan)? (Advanced)

As an impurity in angiotensin II antagonists like Azilsartan, it is quantified via:

  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm .
  • LC-MS/MS : MRM transitions (e.g., m/z 409 → 238) ensure specificity in biological matrices .
  • Forced Degradation Studies : Exposure to heat, light, and acidic/basic conditions identifies stability-linked impurities .

How are overlapping NMR signals resolved for this compound? (Advanced)

  • 2D NMR Techniques : HSQC correlates ¹H-¹³C signals, resolving biphenyl proton ambiguities (e.g., distinguishing H-2' and H-6' in the cyano-substituted ring) .
  • Decoupling Experiments : Suppresses coupling between adjacent protons in the ester moiety .
  • Variable Temperature NMR : Reduces signal broadening caused by slow rotation of the biphenyl group .

What role does the biphenyl moiety play in its pharmacokinetic properties? (Advanced)

The biphenyl group enhances lipophilicity , improving membrane permeability and oral bioavailability. However, the cyano group counterbalances this by increasing polarity, moderating logP values for optimal absorption. Computational modeling (e.g., molecular docking) suggests the biphenyl system interacts with hydrophobic pockets in angiotensin II receptors, aligning with its role as a drug intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.